molecular formula C21H18N2O3S2 B2927646 N-(2-phenylethyl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-06-1

N-(2-phenylethyl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2927646
CAS No.: 627833-06-1
M. Wt: 410.51
InChI Key: VWURTRXYBNTOFY-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Mechanisms of Aryloxazolones and Amines Reactions : The reaction between N-phenylsulfonylbenzoxazolone and amines has been studied to understand the mechanism of reactions between aryloxazolones and amines. The sulfonyl group notably accelerates these reactions (Kalčeva & Simov, 1971).

  • Formation of N-Fused Pyrroles : The ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines provides an approach to synthesize N-fused pyrroles, important in both synthetic and biological contexts (Bianchi et al., 2014).

  • Synthesis of N-Heterocycles Using α-Phenylvinylsulfonium Salts : A synthesis method for various N-heterocycles, including morpholines and piperazines, using α-phenylvinylsulfonium salts has been reported. This method offers high regio- and diastereoselectivity (Matlock et al., 2015).

Chemical Properties and Applications

  • Cytotoxicity Evaluation of Heterocyclic Compounds : New heterocyclic compounds with an oxazole ring containing a 4-(phenylsulfonyl)phenyl moiety have been synthesized and assessed for cytotoxicity, highlighting potential therapeutic applications (Apostol et al., 2019).

  • Benzoxazine-Amine Reactivity and Material Properties : The reactivity and reaction mechanisms of benzoxazine monomers with various amines, including their material properties, have been investigated. This research aids in improving thermosetting resins (Sun et al., 2015).

  • Modification of Hydrogels Through Amine Compounds : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines leads to amine-treated polymers with potential medical applications (Aly & El-Mohdy, 2015).

Molecular Studies and Analysis

  • Base-Catalyzed and Acid-Catalyzed Reactions : The study of N-(arylsulfonyloxy)phthalimides revealed base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, providing insights into the behavior of these compounds (Fahmy et al., 1977).

  • Formation of Sulfonyl Aromatic Alcohols : The formation of various sulfonyl aromatic alcohols through the electrolysis of a bisazo reactive dye has been identified, demonstrating potential applications in dye treatment and analysis (Elizalde-González et al., 2012).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-phenylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)26-19(23-21)18-12-7-15-27-18/h1-12,15,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURTRXYBNTOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.